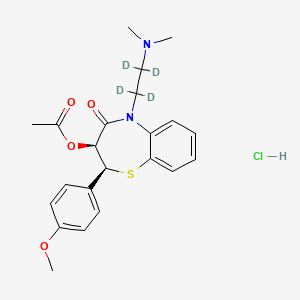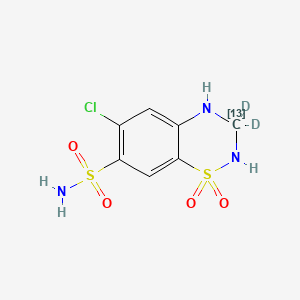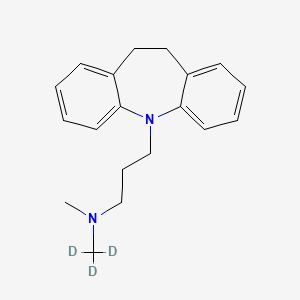
Rivastigmine D6
Overview
Description
Rivastigmine is a cholinesterase inhibitor used to treat mild to moderate dementia associated with Alzheimer’s and Parkinson’s disease . It is not a cure for Alzheimer’s or Parkinson’s disease, but it can improve the thinking ability in some patients .
Synthesis Analysis
The asymmetric total synthesis of (S)-rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . Another study demonstrated a chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases . A third study reported a particularly efficient four-step chemoenzymatic total synthesis of (S)-rivastigmine based on a highly stereoselective bioreduction of a key prochiral carbonyl derivative mediated by Lactobacillus reuteri DSM 20016 whole cells .Molecular Structure Analysis
Structures of twelve possible conformers of rivastigmine were first analyzed and compared at the DFT/6-311+G(d) level . The conformer with the least ground state energy was further analyzed at a higher basis set .Chemical Reactions Analysis
The synthesis of (S)-rivastigmine involves esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination . The asymmetric reductive amination is catalyzed by the iridium–phosphoramidite ligand complex and helped by some additives .Physical And Chemical Properties Analysis
Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a small molecule with an average weight of 250.3367 and a monoisotopic weight of 250.168127958 . The calculated value of the dipole moment is 2.58 debye .Scientific Research Applications
Treatment of Parkinsonian Psychosis and Cognitive Impairment : Rivastigmine has shown efficacy in treating neuropsychiatric complications and cognitive impairments in advanced Parkinson's disease, including hallucinations, sleep disturbances, and carer distress (Reading, Luce, & McKeith, 2001).
Improvement in Attention in Dementia Associated with Parkinson Disease : A randomized, double-blind, placebo-controlled study indicated significant benefits of rivastigmine over placebo in all aspects of attention assessed in patients with dementia associated with Parkinson disease (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).
Efficacy in Alzheimer's Disease : Rivastigmine has demonstrated efficacy and tolerability in treating patients with probable Alzheimer's disease, with improvements in cognitive performance and a low incidence of adverse events (Agid, Dubois, Anand, & Gharabawi, 1998).
Effects on Executive Function in Parkinson's Disease Dementia : Rivastigmine has been associated with improvements in executive function tests evaluating flexibility of thinking, problem-solving, and planning in patients with Parkinson's disease dementia (Schmitt, Farlow, Meng, Tekin, & Olin, 2010).
Pharmacological Actions Beyond Anti-Acetylcholinesterase Activity : Rivastigmine inhibits transient outward K+ current (IK(A)) and delayed rectifier K+ current (IK(DR)) in rat hippocampal pyramidal neurons, suggesting additional pharmacological actions beyond its known antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).
Altered Brain Activation in Alzheimer’s Disease : Rivastigmine treatment in mild Alzheimer’s disease enhances brain activation in the fusiform and frontal cortices, linking increased cognitive performance to altered brain activation (Rombouts, Barkhof, van Meel, & Scheltens, 2002).
Safety and Tolerability in Combination with Other Treatments : The safety and tolerability of rivastigmine capsules in combination with other treatments, such as memantine in patients with Alzheimer's disease, have been positively assessed in clinical studies (Olin, Bhatnagar, Reyes, Koumaras, Meng, & Brannan, 2010).
Kinetic and Structural Interaction with Cholinesterases : Studies on the interaction of rivastigmine with cholinesterases provide insights into its inhibitory mechanisms and kinetics in the treatment of Alzheimer's disease (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).
Safety And Hazards
Rivastigmine may cause serious side effects. It is fatal if swallowed, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD) . Evidence for other acetylcholinesterase inhibitors and memantine is mostly supportive but less conclusive . Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD .
properties
IUPAC Name |
[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHQHAUAXRMMOT-XVXYZIQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rivastigmine D6 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)

